molecular formula C25H23NO B288073 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole

4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole

Cat. No. B288073
M. Wt: 353.5 g/mol
InChI Key: VZULFXOISGPNRU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is known for its unique chemical structure and properties that make it a suitable candidate for various scientific studies.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is not well understood. However, studies have suggested that the compound may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole may have various biochemical and physiological effects. The compound has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole in lab experiments include its unique chemical structure and properties, which make it a suitable candidate for various scientific studies. However, the limitations of using the compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole. These include further studies to understand the mechanism of action of the compound, its potential applications in the treatment of various diseases, and its use in material science and chemistry. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
In conclusion, 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its potential applications in medicine, chemistry, and material science. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole involves the reaction of phenylacetylene with 2,4-hexadien-1-ol in the presence of a catalyst. The reaction proceeds through a series of steps to form the desired product. The synthesis method has been optimized to achieve high yields of the compound.

Scientific Research Applications

The unique chemical structure and properties of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole make it a suitable candidate for various scientific research applications. The compound has been studied for its potential applications in the fields of medicine, chemistry, and material science.

properties

Product Name

4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

(4S)-4-phenyl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H23NO/c1-2-4-22(5-3-1)24-17-27-25(26-24)23-16-20-11-10-18-6-8-19(9-7-18)12-14-21(23)15-13-20/h1-9,13,15-16,24H,10-12,14,17H2/t24-/m1/s1

InChI Key

VZULFXOISGPNRU-XMMPIXPASA-N

Isomeric SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=N[C@H](CO4)C5=CC=CC=C5

SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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